N-(2,6-dimethylphenyl)-2-(methylamino)acetamide hydrochloride
CAS No.: 42459-27-8
VCID: VC2805979
Molecular Formula: C11H17ClN2O
Molecular Weight: 228.72 g/mol
* For research use only. Not for human or veterinary use.

Description |
N-(2,6-dimethylphenyl)-2-(methylamino)acetamide hydrochloride is a synthetic organic compound with the Chemical Abstracts Service (CAS) number 42459-27-8. It is primarily used as a pharmaceutical intermediate and exhibits potential bioactive properties relevant to medicinal chemistry. The compound features an amide functional group and a dimethylphenyl moiety, which contribute to its pharmacological characteristics. SynthesisThe synthesis of N-(2,6-dimethylphenyl)-2-(methylamino)acetamide hydrochloride typically involves the reaction of 2-chloro-N-(2,6-dimethylphenyl)acetamide with methylamine in a solvent such as tetrahydrofuran (THF) under controlled conditions . The reaction yield is approximately 67% . Pharmaceutical ApplicationsThis compound is primarily classified as a pharmaceutical intermediate and may possess bioactive properties relevant to medicinal chemistry. Its structural similarity to compounds like ranolazine suggests potential applications in developing drugs targeting cardiovascular diseases. Safety and HandlingN-(2,6-dimethylphenyl)-2-(methylamino)acetamide hydrochloride is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Proper handling precautions should be followed as per safety data sheets provided by suppliers. Synthesis Conditions
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CAS No. | 42459-27-8 | ||||||||||||
Product Name | N-(2,6-dimethylphenyl)-2-(methylamino)acetamide hydrochloride | ||||||||||||
Molecular Formula | C11H17ClN2O | ||||||||||||
Molecular Weight | 228.72 g/mol | ||||||||||||
IUPAC Name | N-(2,6-dimethylphenyl)-2-(methylamino)acetamide;hydrochloride | ||||||||||||
Standard InChI | InChI=1S/C11H16N2O.ClH/c1-8-5-4-6-9(2)11(8)13-10(14)7-12-3;/h4-6,12H,7H2,1-3H3,(H,13,14);1H | ||||||||||||
Standard InChIKey | OZULDARSJSPCHT-UHFFFAOYSA-N | ||||||||||||
SMILES | CC1=C(C(=CC=C1)C)NC(=O)CNC.Cl | ||||||||||||
Canonical SMILES | CC1=C(C(=CC=C1)C)NC(=O)CNC.Cl | ||||||||||||
PubChem Compound | 43810403 | ||||||||||||
Last Modified | Jul 21 2023 |
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